N-(Benzyloxy)-2-nitrobenzenesulfonamide
Overview
Description
N-(Benzyloxy)-2-nitrobenzenesulfonamide (BNBS) is a synthetic compound that is used in various scientific research applications. It is a nitrobenzenesulfonamide, a type of sulfonamide that has a nitro group attached to its benzene ring. BNBS is known for its versatility and is used in various laboratory experiments and research studies. It is also used to synthesize other compounds, such as derivatives of this compound.
Scientific Research Applications
Solid-Phase Synthesis of N-alkyl Hydroxamic Acids
- Polymer-supported N-benzyloxy-2-nitrobenzenesulfonamides have been used for the N-alkylation of various compounds through different routes, including Fukuyama reaction, N-alkylation with alkylbromides, and Michael addition reaction. The resulting N-alkyl hydroxamic acids were obtained in excellent purity and yield (Krchnak & Slough, 2004).
Synthesis of Nitrogenous Heterocycles
- N-Benzyl-2-nitrobenzenesulfonamides were used in the base-mediated intramolecular arylation to yield benzhydrylamines. These compounds are useful intermediates in synthesizing various nitrogenous heterocycles, including indazole oxides and quinazolines (Kisseljova, Smyslova & Krchnak, 2014).
Bacterial Biofilm Inhibition
- Novel derivatives of N-(Benzyloxy)-2-nitrobenzenesulfonamide were synthesized and shown to have inhibitory effects on bacterial biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity (Abbasi et al., 2020).
Versatile Means for Preparation of Secondary Amines
- This compound derivatives have been explored for their potential in the preparation of secondary amines and as protective agents for amines, demonstrating versatility in chemical synthesis (Fukuyama, Jow & Cheung, 1995).
Conformational Properties and Structural Studies
- The molecular structure and conformational properties of this compound have been studied in gas and crystalline phases to understand its chemical behavior and potential applications (Giricheva et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
The exact mode of action of N-(Benzyloxy)-2-nitrobenzenesulfonamide is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that it interacts with its targets in a manner similar to other compounds in its class, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of this compound
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-nitro-N-phenylmethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDOHALMCRHCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431674 | |
Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77925-80-5 | |
Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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